molecular formula C18H26ClN5O B2810373 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride CAS No. 2418708-60-6

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride

Cat. No.: B2810373
CAS No.: 2418708-60-6
M. Wt: 363.89
InChI Key: ODQHBGIONGAIMR-UHFFFAOYSA-N
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Description

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C18H26ClN5O and its molecular weight is 363.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on the synthesis and characterization of related heterocyclic compounds. For instance, Ranjbar‐Karimi et al. (2010) developed a three-component condensation method for synthesizing new triazolopyrimidine and pyrimidine carbonitriles, highlighting the versatility of these heterocycles in organic synthesis R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, A. Amiri, 2010. Similarly, studies by Mohamed (2021) and Almazroa et al. (2004) have explored convenient synthesis routes for ethyl amino-substituted benzo[4,5]thiazolo-[3,2-a] pyridine carboxylate derivatives and azolopyrimidines, azolopyridines, and quinolines through reactions with enaminones, demonstrating the synthetic utility of these heterocycles H. M. Mohamed, 2021; S. Almazroa, M. H. Elnagdi, A. A. M. El‐Din, 2004.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of triazolopyridine derivatives have been explored. El‐Kazak and Ibrahim (2013) synthesized novel polynuclear triazoloquinazolines and thiazolopyridines and evaluated their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents Azza M. El‐Kazak, M. Ibrahim, 2013. Bektaş et al. (2007) also reported on the synthesis and antimicrobial activities of new triazole derivatives, further underscoring the biological relevance of such compounds H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.

Novel Synthetic Routes and Drug Leads

Additionally, research has been conducted on developing novel synthetic routes and identifying potential drug leads. Mishchuk et al. (2016) prepared functionalized building blocks based on tetrahydro[1,2,4]triazolopyridine cores, identifying them as privileged motifs for lead-like compound design, particularly for stimulating glucagon-like peptide-1 (GLP-1) secretion as novel anti-diabetes drug leads A. Mishchuk, N. Shtil, Mykola Poberezhnyk, K. G. Nazarenko, T. I. Savchenko, A. Tolmachev, M. Krasavin, 2016.

Properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O.ClH/c1-12(2)13-6-8-14(9-7-13)15(19)10-20-18(24)16-4-3-5-17-21-11-22-23(16)17;/h6-9,11-12,15-16H,3-5,10,19H2,1-2H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQHBGIONGAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC3=NC=NN23)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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